5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceutical research. The presence of both triazole and quinazoline moieties in its structure makes it a compound of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline typically involves the formation of the quinazoline ring followed by the introduction of the triazole moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloroaniline with ethyl glyoxalate can form an intermediate, which upon further reaction with hydrazine derivatives, yields the desired triazoloquinazoline compound .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and reduce reaction times. These methods are optimized to ensure scalability and cost-effectiveness for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with various molecular targets. It is known to intercalate into DNA, disrupting the replication process and leading to cell death. This compound can also inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds share similar structural features and biological activities.
Uniqueness
5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both chlorine atoms and the triazoloquinazoline framework contributes to its potent biological effects and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4/c16-10-7-5-9(6-8-10)13-15-18-14(17)11-3-1-2-4-12(11)21(15)20-19-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJUTUPFSYJOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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